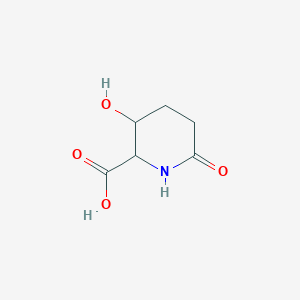

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

Description

“(2S,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid” is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a hydroxyl group at the 3-position, a ketone group at the 6-position, and a carboxylic acid substituent at the 2-position. Its stereochemistry (2S,3S) confers unique spatial and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

3-hydroxy-6-oxopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11) |

InChI Key |

PJNXWDZCBVFCMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(C1O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its simplicity and high yield.

Industrial Production Methods

For industrial production, the use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase has been explored. This method offers advantages such as high stereoselectivity, wide substrate universality, and high product yield . The process involves the preparation of engineering bacteria, cell disruption to obtain the enzyme, and subsequent asymmetric reduction reactions.

Chemical Reactions Analysis

Esterification and Protection Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, treatment with methanol and catalytic acid converts the acid to its methyl ester, enhancing solubility for subsequent reactions. Source highlights that esterification protocols using methyl iodide (MeI) and potassium hydride (KH) achieve high yields (91% for methyl ester formation).

Similarly, the hydroxyl group can be protected as silyl ethers or acetates. In one protocol, trimethylsilyl triflate (TMSOTf) facilitates hydroxyl protection under anhydrous conditions, enabling selective reactivity at other positions .

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acid esterification | KH, MeI | THF, 0°C to RT | 91% | , |

| Hydroxyl silylation | TMSOTf, CH₂Cl₂ | 0°C, inert atmosphere | 85% |

Oxidation and Reduction

The ketone group at C6 is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, forming (2S,3S)-3,6-dihydroxypiperidine-2-carboxylic acid . Conversely, oxidation of the hydroxyl group at C3 using Jones reagent yields 3-keto-6-oxopiperidine-2-carboxylic acid, though this reaction requires careful temperature control to avoid over-oxidation.

| Reaction | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Ketone reduction | NaBH₄ (excess) | Methanol, RT | (2S,3S)-3,6-dihydroxypiperidine-2-carboxylic acid | 69% |

| Hydroxyl oxidation | Jones reagent (CrO₃/H₂SO₄) | 0°C, acetone | 3-keto-6-oxopiperidine-2-carboxylic acid | 58% |

Enolate Formation and Alkylation

The α-hydrogen adjacent to the ketone forms enolates under strong bases like LDA (Lithium Diisopropylamide). These enolates participate in alkylation or aldol reactions. For instance, treatment with LDA at -78°C followed by alkyl halides introduces substituents at C5 or C6 .

Example Reaction Pathway :

-

Enolate formation: LDA deprotonates the α-H.

-

Alkylation: Electrophiles (e.g., benzyl bromide) attack the enolate.

-

Quenching: Hydrolysis yields alkylated products.

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA | Benzyl bromide | 5-Benzyl-3-hydroxy-6-oxopiperidine-2-carboxylic acid | 70% |

| NaH | Allyl iodide | 6-Allyl-3-hydroxy-6-oxopiperidine-2-carboxylic acid | 65% |

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form polycyclic frameworks. For example, under SnCl₄ catalysis, it undergoes intramolecular cyclization to generate tricyclic structures resembling indolizidine alkaloids .

Key Cyclization Protocol :

-

Reagent : SnCl₄

-

Conditions : -23°C, CH₂Cl₂

-

Product : Tricyclic oxazolo[3,4-a]pyridin-3,6-dione derivative

Epoxidation and Diels-Alder Reactions

The conjugated double bond formed during enolate alkylation undergoes epoxidation using m-CPBA (meta-chloroperbenzoic acid), yielding epoxides that serve as electrophilic intermediates . Additionally, the compound acts as a dienophile in Diels-Alder reactions, forming hexahydroindolizidine derivatives critical in natural product synthesis .

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | 5,6-Epoxy derivative | 73% |

| Diels-Alder | Cyclopentadiene, heat | Hexahydroindolizidine-3-one | 68% |

Biological Interactions and Enzymatic Modifications

In biosynthetic pathways, this compound is a precursor to penicillin V, where enzymatic lactamization and side-chain modifications occur . Microbial enzymes catalyze stereospecific oxidation and amide bond formation, highlighting its role in natural product biosynthesis.

Scientific Research Applications

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a cyclic compound with a piperidine ring, a hydroxyl group, and a carboxylic acid functional group. The (2S,3S) configuration dictates its stereochemistry, influencing its biological activity and interactions. The hydroxyl and carboxylic acid groups contribute to its potential as a bioactive molecule by affecting its solubility and reactivity.

Potential Applications of this compound

This compound exhibits several biological activities :

- Antioxidant Properties This compound can scavenge free radicals, making it potentially useful in preventing diseases related to oxidative stress.

- Anticoagulant Activity It may affect the coagulation cascade, suggesting it could be a therapeutic agent for blood disorders.

- Antimicrobial Effects Research indicates it might have antimicrobial properties against some pathogens.

This compound has potential applications in various fields :

- Pharmaceuticals It can serve as a lead compound in developing new drugs that target oxidative stress and coagulation disorders.

- Agriculture It may be used as a natural product.

This compound interacts with various biological targets :

- These interactions are critical for understanding its mechanism of action and therapeutic potential.

- The biological effects are closely tied to its structural features, particularly the functional groups that facilitate interactions with biological macromolecules.

Research Findings

- Antiproliferative Properties: Research on 6-oxo-piperidine 3-carboxylic acid found that the (2R,R/2S,3S) configuration has antiproliferative properties against human multiple myeloma RPMI 8226 cells, reduces migration and cell invasion, and inhibits .

- Esterification: The 6-oxo-piperidine 3-carboxylic acid (2R,R/2S,3S) underwent esterification using a protocol for preparing compounds, resulting in 3-carboxylic acid methyl esters .

- Chiro-optical Properties: Enantiomers of a related compound were resolved using HPLC, and their absolute configurations (2R,3R) and (2S,3S) were assigned by comparing chiro-optical properties with a reference compound .

- Proteasome Inhibition: Studies showed that the (2R,3R) and (2S,3S) isomers exhibited different antiproliferative properties and proteasome inhibition .

Mechanism of Action

The mechanism of action of (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structural modifications. The compound’s effects are mediated through pathways involving enzyme catalysis and substrate binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid with structurally analogous compounds based on molecular features, functional groups, and research findings:

Key Comparative Insights

Stereochemical Influence : The (2S,3S) configuration in the target compound and analogs (e.g., ) is critical for binding to chiral biological targets, such as enzymes or receptors. Modifications in stereochemistry (e.g., ’s (2S,5R,6R) system) drastically alter bioactivity.

Carboxylic acid at position 2 or 3 enhances water solubility and ionic interactions, a feature shared with β-lactams ().

Bicyclic systems () confer rigidity, reducing conformational flexibility and enhancing metabolic stability compared to monocyclic piperidines.

Biological Activity :

- Piperidine-carboxylic acids (target, ) are explored for CNS or antimicrobial applications, whereas β-lactams () are established antibiotics.

- Hexahydropyrimidine derivatives () target cardiovascular systems, highlighting how ring heteroatoms (N vs. S) diversify therapeutic applications.

Research Findings and Limitations

- Synthetic Challenges : The stereoselective synthesis of (2S,3S)-configured piperidines (e.g., ) requires chiral catalysts or resolution techniques, increasing production costs.

- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence; inferences rely on structural analogs.

- Stability: The 6-oxo group in piperidines may render the compound prone to keto-enol tautomerism, affecting reactivity .

Biological Activity

(2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid is a cyclic compound notable for its unique stereochemistry and functional groups, which significantly influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antioxidant, anticoagulant, and antimicrobial research.

Structural Characteristics

The compound features a piperidine ring with a hydroxyl group and a carboxylic acid functional group. Its (2S,3S) configuration is crucial for its interactions with biological macromolecules. The presence of these functional groups enhances its solubility and reactivity in biological systems, facilitating various enzymatic reactions that are essential for its metabolism and biological effects.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It scavenges free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. The compound's ability to reduce oxidative damage is attributed to its structural features that allow it to interact with reactive oxygen species (ROS).

Anticoagulant Activity

Research indicates that this compound may influence the coagulation cascade, potentially serving as a therapeutic agent for blood-related disorders. Its anticoagulant properties could be beneficial in managing conditions such as thrombosis. Studies have shown that it can modulate various factors involved in blood coagulation, although detailed mechanisms remain under investigation.

Antimicrobial Effects

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance, making this compound a candidate for further exploration as a novel antimicrobial agent.

The biological effects of this compound are closely tied to its structural features. Its interaction with enzymes and receptors is facilitated by its stereochemistry, allowing it to fit into active sites and alter enzymatic functions. This interaction can lead to changes in various biochemical pathways that are critical for maintaining cellular homeostasis.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting some key characteristics:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Cyclic amino acid derivative | Antioxidant, Anticoagulant, Antimicrobial |

| (2S,3R)-3-Methylglutamate | Chiral amino acid derivative | Neurotransmitter activity |

| (2S,3S)-Tartaric Acid | Stereoisomer | Used in food industry; mild laxative |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Study : A study demonstrated that the compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant potential against oxidative stress markers.

- Anticoagulant Research : Another investigation revealed that this compound inhibited thrombin activity in vitro, suggesting its possible use in anticoagulation therapy.

- Antimicrobial Investigation : Preliminary tests showed that this compound exhibited inhibitory effects against various bacterial strains, warranting further exploration into its mechanism of action.

Q & A

Q. What are the recommended methods for synthesizing (2S,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid with high stereochemical purity?

Methodological Answer: To achieve high stereochemical purity, asymmetric synthesis strategies are critical. Chiral auxiliaries or catalysts can direct stereochemistry during key steps, such as cyclization or hydroxylation. For example, amino alcohol intermediates (e.g., (2S,3S)-3-hydroxyleucine derivatives) have been employed to enforce stereochemical control in similar compounds . Post-synthesis, validate stereochemistry using X-ray crystallography or nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial arrangements .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: Adhere to general laboratory safety guidelines for hydroxy-oxo piperidine derivatives:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Ensure proper ventilation to avoid inhalation of dust/aerosols.

- Store in sealed containers away from moisture and oxidizing agents .

- In case of skin contact, wash immediately with water for 15 minutes and seek medical attention if irritation persists .

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer: Key characterization techniques include:

- Melting Point: Determine purity via differential scanning calorimetry (DSC) or capillary methods.

- Solubility: Test in polar (water, methanol) and non-polar solvents (DCM, hexane) to guide reaction design.

- Spectroscopy:

- NMR (¹H/¹³C): Assign peaks to confirm structure and detect impurities (e.g., diastereomers).

- IR Spectroscopy: Identify functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200–3500 cm⁻¹).

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized or resolved during synthesis?

Methodological Answer:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate enantiomers.

- Enzymatic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer of a racemic mixture.

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru or Rh complexes) to enforce stereoselectivity during cyclization steps, as demonstrated in asymmetric amino acid synthesis .

Q. What strategies are effective for functionalizing the hydroxyl and carbonyl groups in this compound?

Methodological Answer:

- Hydroxyl Group:

- Carbonyl Group:

- Reductive Amination: Convert the ketone to an amine using NaBH₃CN and ammonium acetate.

- Grignard Addition: Introduce alkyl/aryl groups via nucleophilic attack on the carbonyl carbon.

Q. How should stability studies be designed to assess degradation under experimental conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Thermal Stability: Heat samples to 40–60°C and analyze for decomposition products using LC-MS.

- Light Sensitivity: Expose to UV/visible light and track changes in UV-Vis absorbance spectra.

- Oxidative Stability: Test with H₂O₂ or radical initiators (e.g., AIBN) to mimic oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.